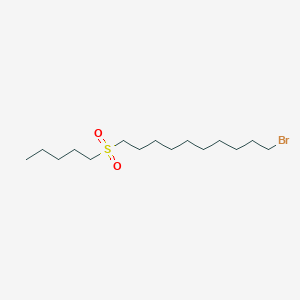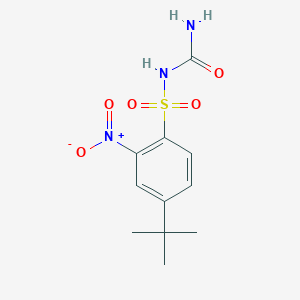
3,5-Pyridinedicarboxylic acid, 1,2-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Pyridinedicarboxylic acid, 1,2-dihydro- is a heterocyclic organic compound. It is a derivative of pyridine, featuring two carboxylic acid groups at the 3 and 5 positions of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,5-Pyridinedicarboxylic acid, 1,2-dihydro- can be synthesized through several methods. One common approach involves the reaction of formaldehyde and ethyl acetoacetate in the presence of an inert gas . The product can be purified by recrystallization from ethanol or through flash chromatography using a petroleum/ethyl acetate mixture .
Industrial Production Methods
Industrial production of 3,5-Pyridinedicarboxylic acid, 1,2-dihydro- typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often produced in powder form and stored under controlled conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Pyridinedicarboxylic acid, 1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various pyridine derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Aplicaciones Científicas De Investigación
3,5-Pyridinedicarboxylic acid, 1,2-dihydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as an inhibitor in enzymatic reactions, particularly butyrobetaine hydroxylase.
Industry: The compound is used in the production of metal-organic frameworks and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,2-dihydro- involves its interaction with specific molecular targets. For instance, as an inhibitor of butyrobetaine hydroxylase, it competes with the natural substrate, thereby reducing the enzyme’s activity . In pharmaceutical applications, derivatives of this compound, such as nifedipine, act as calcium channel blockers, inhibiting the influx of calcium ions into cardiac and smooth muscle cells .
Comparación Con Compuestos Similares
3,5-Pyridinedicarboxylic acid, 1,2-dihydro- can be compared with other pyridinedicarboxylic acids:
2,3-Pyridinedicarboxylic acid (Quinolinic acid): Known for its role in neurotoxicity.
2,4-Pyridinedicarboxylic acid (Lutidinic acid): Used in coordination chemistry.
2,5-Pyridinedicarboxylic acid (Isocinchomeronic acid): Utilized in the synthesis of coordination polymers.
2,6-Pyridinedicarboxylic acid (Dipicolinic acid): Important in the formation of bacterial spores.
3,4-Pyridinedicarboxylic acid (Cinchomeronic acid): Applied in organic synthesis.
The uniqueness of 3,5-Pyridinedicarboxylic acid, 1,2-dihydro- lies in its specific applications in pharmaceuticals and its role as an enzyme inhibitor, which distinguishes it from other isomers .
Propiedades
Número CAS |
137840-06-3 |
|---|---|
Fórmula molecular |
C7H7NO4 |
Peso molecular |
169.13 g/mol |
Nombre IUPAC |
1,2-dihydropyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C7H7NO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-2,8H,3H2,(H,9,10)(H,11,12) |
Clave InChI |
YIEDXDAMWYTGHE-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC(=CN1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


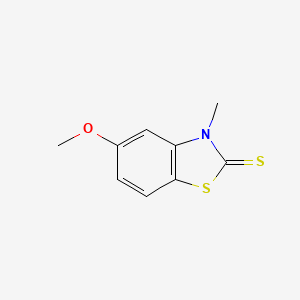
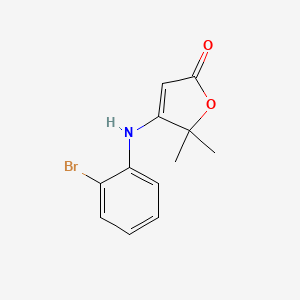


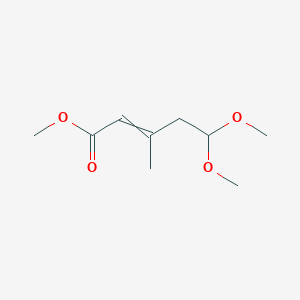
![2-[(2-bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran](/img/structure/B14269209.png)
![1,1'-(Piperazine-1,4-diyl)bis{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-one}](/img/structure/B14269212.png)
![2-[(3-Phenylacryloyl)oxy]ethyl 3,5-dinitrobenzoate](/img/structure/B14269217.png)
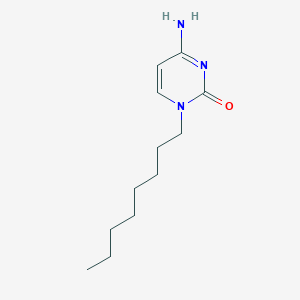
![Bis[3-(diethoxyphosphoryl)propyl] N-acetyl-L-glutamate](/img/structure/B14269234.png)
![4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol](/img/structure/B14269237.png)
